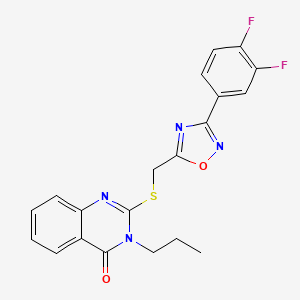

2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a quinazolinone, an oxadiazole, and a difluorophenyl group. Quinazolinones are a class of compounds that have been found to exhibit a wide range of biological activities . Oxadiazoles are another class of heterocyclic compounds that have been studied for their potential biological activities . The presence of a difluorophenyl group could potentially enhance the biological activity of the compound .

Synthesis Analysis

While the specific synthesis of this compound is not available, it might involve several steps including the formation of the quinazolinone and oxadiazole rings, followed by the introduction of the difluorophenyl group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone and oxadiazole rings, along with the difluorophenyl group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : This compound belongs to a broader class of compounds synthesized through multi-step procedures, involving reactions like cyclization with different aromatic acids, aromatic aldehydes, and carbon disulfide to produce novel derivatives. These synthesis techniques are crucial for creating compounds with potential biological activities, including analgesic and anti-inflammatory properties (Dewangan et al., 2016)1.

Characterization and Thermo-physical Properties : The thermo-physical properties of derivatives in various solvents have been systematically characterized, including studies on density, viscosity, ultrasonic sound velocity, and other thermodynamic parameters. These studies help understand the solute-solvent interactions and the impact of structural modifications on these interactions (Godhani et al., 2013)2.

Biological Activities

Analgesic and Anti-inflammatory Activities : Specific derivatives have shown potent analgesic and anti-inflammatory activities in animal studies. This indicates the potential therapeutic applications of these compounds in managing pain and inflammation (Dewangan et al., 2016)1.

Cytotoxic Activities : Some derivatives exhibit remarkable cytotoxic activities against cancer cell lines, suggesting their potential use in cancer therapy. The alteration of substituents on the quinazolinone ring has been found to influence the cytotoxic activity, highlighting the importance of structural modifications in enhancing therapeutic effects (Hassanzadeh et al., 2019)3.

Antimicrobial Activities : The synthesis of novel derivatives and their screening for antimicrobial activities have been a significant area of research. Some compounds have demonstrated good or moderate activities against various microorganisms, pointing to their potential as antimicrobial agents (Bektaş et al., 2007)4.

Molecular Docking Studies

- Molecular Docking : Molecular docking studies have been conducted to predict the binding modes and affinities of these compounds toward specific biological targets, such as bacterial DNA gyrase. This computational approach helps in the rational design of compounds with enhanced antibacterial properties (Desai et al., 2021)5.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O2S/c1-2-9-26-19(27)13-5-3-4-6-16(13)23-20(26)29-11-17-24-18(25-28-17)12-7-8-14(21)15(22)10-12/h3-8,10H,2,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBZHOKPLRYOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2631076.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)

![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)

![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)

![spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine];hydrochloride](/img/structure/B2631089.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2631095.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate](/img/structure/B2631097.png)